but-2-enedioic acid;5-(phenoxymethyl)-4,5-dihydro-1H-imidazole

Regioisomerism Imidazoline Structure-Activity Relationship (SAR)

The compound but-2-enedioic acid;5-(phenoxymethyl)-4,5-dihydro-1H-imidazole (CAS 652128-76-2) is the fumarate salt of a 4,5-dihydro-1H-imidazole bearing a phenoxymethyl substituent specifically at the C-5 position. It belongs to the imidazoline class of heterocyclic compounds, which are widely investigated for their interactions with monoamine oxidases (MAO), imidazoline binding sites (IBS), and α-adrenoceptors.

Molecular Formula C14H16N2O5
Molecular Weight 292.29 g/mol
CAS No. 652128-76-2
Cat. No. B12546040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebut-2-enedioic acid;5-(phenoxymethyl)-4,5-dihydro-1H-imidazole
CAS652128-76-2
Molecular FormulaC14H16N2O5
Molecular Weight292.29 g/mol
Structural Identifiers
SMILESC1C(NC=N1)COC2=CC=CC=C2.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C10H12N2O.C4H4O4/c1-2-4-10(5-3-1)13-7-9-6-11-8-12-9;5-3(6)1-2-4(7)8/h1-5,8-9H,6-7H2,(H,11,12);1-2H,(H,5,6)(H,7,8)
InChIKeyCLMICBCDBZVQME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 5-(Phenoxymethyl)-4,5-dihydro-1H-imidazole Fumarate (CAS 652128-76-2) – A Structurally Distinct Imidazoline Analog


The compound but-2-enedioic acid;5-(phenoxymethyl)-4,5-dihydro-1H-imidazole (CAS 652128-76-2) is the fumarate salt of a 4,5-dihydro-1H-imidazole bearing a phenoxymethyl substituent specifically at the C-5 position . It belongs to the imidazoline class of heterocyclic compounds, which are widely investigated for their interactions with monoamine oxidases (MAO), imidazoline binding sites (IBS), and α-adrenoceptors. Its defining structural feature is the positional isomerism of the phenoxymethyl group, distinguishing it from the more commonly studied 2-(phenoxymethyl) congener [1].

Why 5-(Phenoxymethyl)-4,5-dihydro-1H-imidazole Fumarate Cannot Be Interchanged with Common Imidazolines


Procurement decisions in the imidazoline space cannot rely on class-level assumptions due to the profound impact of regioisomerism and salt stoichiometry on biological activity. The target compound is a C-5 phenoxymethyl derivative, whereas most literature data, including potent MAO-A inhibition (IC50 4.1 nM), refers to the C-2 substituted isomer [1]. This positional shift is expected to fundamentally alter the molecule's pharmacophore, directly changing its affinity for targets like MAO-A, MAO-B, and imidazoline receptors. Furthermore, the fumarate salt form introduces distinct physicochemical properties—such as solubility, stability, and hygroscopicity—compared to a free base or hydrochloride salt, directly impacting formulation and in vivo performance [2]. Substituting with a 2-substituted analog or a different salt would introduce unverified, high-risk variables into a research or development program.

Quantitative Evidence Guide: Differentiating 5-(Phenoxymethyl)-4,5-dihydro-1H-imidazole Fumarate from Closest Analogs


Regioisomeric Specificity: C-5 vs. C-2 Phenoxymethyl Substitution Defines Pharmacophore

The central evidence for selecting this compound is its unique regioisomeric identity as a 5-substituted imidazoline, as confirmed by its IUPAC name, 1H-Imidazole, 4,5-dihydro-4-(phenoxymethyl)-, (2E)-2-butenedioate . The vast majority of pharmacological data for phenoxymethyl-imidazolines is for the 2-substituted isomer, which is a potent MAO-A inhibitor (human recombinant IC50: 4.1 nM) [1]. Shifting the substituent from the C-2 to the C-5 position is a fundamental change in the molecular scaffold, creating a novel pharmacophore. The biological activity of this specific regioisomer cannot be inferred from the C-2 analog and must be experimentally determined.

Regioisomerism Imidazoline Structure-Activity Relationship (SAR)

Salt Form Differentiation: Fumarate Salt as a Non-Hygroscopic Alternative for Solid-State Handling

The compound is supplied as a fumarate salt, formed with (E)-but-2-enedioic acid . Fumarate salts are a well-validated strategy in pharmaceutical development to improve the solid-state properties of basic drugs, often resulting in a higher melting point and non-hygroscopic behavior compared to hydrochloride salts [1]. While quantitative stability data for this specific fumarate salt are not publicly available, its procurement provides a pre-formed salt with potential manufacturing and formulation advantages over the free base or other common salt forms, avoiding the need for in-house salt screening.

Salt screening Fumarate Solid-state chemistry Bioavailability

Subtype-Selectivity Baseline: Leveraging Known Imidazoline Receptor Pharmacology for Novel Probe Design

Published research on a series of 2-phenoxymethylimidazoline analogs demonstrates that minute structural changes dramatically shift selectivity between I1- and I2-imidazoline binding sites (IBS). For example, an unsubstituted 2-phenoxymethylimidazoline (compound 4) was reported to have an I2/I1 selectivity ratio of 1479 [1]. This demonstrates the exquisite sensitivity of this scaffold to structural modification. The C-5 regioisomer procured under this CAS number represents an unexplored variation of this scaffold, offering a high-value opportunity to discover novel subtype-selective interactions that are inaccessible with the C-2 series.

Imidazoline receptors I1-IBS I2-IBS Subtype selectivity

High-Value Application Scenarios for 5-(Phenoxymethyl)-4,5-dihydro-1H-imidazole Fumarate


Probe for Imidazoline Binding Site (IBS) Subtype Selectivity Screening

Based on the established hypersensitivity of IBS subtype selectivity to the imidazoline scaffold structure [1], this C-5 regioisomer is an ideal candidate for inclusion in a radioligand binding panel. Screening against I1 and I2 receptors will map new structure-selectivity relationships around the phenoxymethyl position, advancing the search for selective pharmacological tools.

Early-Stage Preclinical Formulation Development Leveraging a Fumarate Salt

The pre-formed fumarate salt [1] provides a jump-start for solid-state characterization. Formulators can directly assess its hygroscopicity, thermal stability, and solubility, potentially avoiding the resource-intensive salt selection process. This is a strategic procurement for programs where a non-hygroscopic, crystalline salt is a key target product profile requirement.

Exploring MAO Inhibition with a Novel Regioisomeric Scaffold

The potent MAO-A inhibition of the C-2 analog (IC50 4.1 nM) [2] provides a compelling baseline. This 5-substituted compound serves as a critical SAR tool to determine if MAO inhibitory activity is retained or altered by relocating the phenoxymethyl group, potentially leading to novel inhibition kinetics or selectivity profiles (MAO-A vs. MAO-B).

Building Intellectual Property Space for Imidazoline-Based Therapeutics

Given that extensive patent literature covers 2-substituted imidazolines for CNS disorders, procuring and testing this 5-substituted isomer is a logical step for generating novel composition-of-matter and method-of-use claims, effectively creating freedom-to-operate around the crowded 2-imidazoline chemical space [1].

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